7-Methoxyheptanoic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88663-63-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
7-methoxyheptanoic acid |
InChI |
InChI=1S/C8H16O3/c1-11-7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
WSJPNWVGZMMYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Methoxyheptanoic Acid Derivatives
Chemo-Enzymatic Synthesis of Stereoisomeric 3-Hydroxy-5-Methoxyheptanoic Acid
The chemo-enzymatic approach offers a powerful method for producing stereochemically pure compounds, which is particularly valuable in the synthesis of complex molecules with multiple chiral centers. researchgate.net This section details the use of enzymes, specifically ketoreductases, in the synthesis of the four stereoisomers of 3-hydroxy-5-methoxyheptanoic acid. thieme-connect.com
Substrate Engineering for Ketoreductase-Mediated Stereoselective Transformations
The synthesis of all four stereoisomers of 3-hydroxy-5-methoxyheptanoic acid has been accomplished through a chemo-enzymatic strategy that mimics polyketide synthase (PKS) pathways. thieme-connect.com This approach utilizes ketoreductases (KREDs) to achieve high stereoselectivity. The process begins with a substrate designed to be a suitable target for sequential enzymatic reductions.
A key substrate in this synthesis is S-(2-acetamidoethyl) 3-oxopentanethioate. thieme-connect.com This molecule serves as a precursor that, after initial enzymatic reduction and subsequent chemical modification, leads to the desired methoxyheptanoic acid derivatives. The choice of the S-(2-acetamidoethyl) group is significant as it mimics the acyl carrier protein (ACP) tethering of intermediates in natural polyketide biosynthesis. nii.ac.innih.gov
Sequential Reduction of Carbonyl Groups in Polyketide Synthase Mimics
The core of the chemo-enzymatic synthesis lies in the sequential reduction of carbonyl groups using a pair of stereocomplementary ketoreductases. thieme-connect.com This method allows for the controlled formation of the two chiral centers in 3-hydroxy-5-methoxyheptanoic acid.
The synthesis starts with the reduction of S-(2-acetamidoethyl) 3-oxopentanethioate using two different ketoreductases, McyKR6 and TylKR2, which originate from the mycolactone (B1241217) and tylosin (B1662201) polyketide synthases, respectively. thieme-connect.com The selection of these enzymes is crucial as they exhibit opposite stereoselectivity, enabling the production of different stereoisomers. Following the initial enzymatic reduction, a series of chemical steps are performed to introduce a carbonyl group and a methyl protecting group, with the methyl group proving more effective than other protecting groups like acetyl. thieme-connect.com A second enzymatic reduction is then carried out, again using McyKR6 and TylKR2, to generate the four distinct stereoisomers of 3-hydroxy-5-methoxyheptanoic acid. thieme-connect.com
Optimization of Biocatalytic Reaction Conditions for Chiral Purity
Achieving high chiral purity is a critical aspect of stereodivergent synthesis. thieme-connect.com The optimization of reaction conditions for biocatalytic transformations is essential to maximize both the conversion rate and the enantiomeric and diastereomeric excess of the desired products. researchgate.net
In the context of producing chiral β-hydroxy acids, studies have shown that factors such as pH, temperature, and the choice of solvent can significantly influence enzyme activity and selectivity. researchgate.netnih.gov For instance, a one-pot reaction system for synthesizing chiral β-hydroxy acids was optimized to a pH of 7.5 and a temperature of 25°C, resulting in a high conversion rate (95.2 ± 1.1%) and excellent enantiomeric excess (99.4 ± 0.2%) within four hours. researchgate.net The use of co-solvents, such as isopropyl ether, has also been shown to be beneficial for certain lipase-catalyzed reactions. thieme-connect.com Furthermore, the immobilization of enzymes can enhance their stability and reusability, contributing to a more efficient and economical process. nih.gov The use of ionic liquids as additives has also been explored to improve the efficiency and enantioselectivity of enzymatic resolutions. nih.gov
Conventional Chemical Synthesis of Methoxyalkanoic Acids
Traditional organic chemistry provides reliable methods for the synthesis of various methoxyalkanoic acids. These approaches often involve the formation of ether linkages on a pre-existing carboxylic acid or ester backbone.
Alkylation and Etherification Approaches to Terminally Methoxylated Alkanoic Acids (e.g., 8-Methoxyoctanoic Acid)
The synthesis of terminally methoxylated alkanoic acids, such as 8-methoxyoctanoic acid, can be achieved through multi-step chemical sequences. One documented approach begins with the conversion of 1,6-dichlorohexane (B1210651) to dialkyl 6-chlorohexylmalonates. google.com This intermediate is then converted to the corresponding 6-acetyloxyhexylmalonic acid ester, which can be further transformed into 8-hydroxyoctanoic acid. The final methoxy (B1213986) group can be introduced via etherification of the terminal hydroxyl group.
A common and direct method for synthesizing methoxyalkanoic acids is through the base-mediated etherification of a corresponding halogenated fatty acid. This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic substitution of a halide by a methoxide (B1231860) anion. organic-chemistry.org
For example, the synthesis of ethyl methoxy-n-octylmalonate has been reported by reacting ethyl methoxymalonate with n-octyl bromide in the presence of a base like potassium tert-butoxide. rsc.org This intermediate can then be hydrolyzed and decarboxylated to yield the desired methoxyalkanoic acid. The efficiency of such reactions is often high, with reported yields of around 77%. rsc.org The choice of base and solvent is critical to ensure a high yield and minimize side reactions.
Purification and Spectroscopic Characterization of Synthetic Intermediates
The purification of synthetic intermediates is a critical step to ensure the final product's purity. Common techniques include silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). For instance, in the synthesis of 7R-Hydroxymatairesinol, a related complex molecule, silica chromatography was employed for purification, using a gradient elution system. nih.gov
Following purification, spectroscopic methods are used to confirm the structure and purity of the intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are instrumental in assigning the chemical structure. nih.gov For example, the structure of (−)-7R-HMR was confirmed by identifying the crucial proton signal at 4.40 ppm and its corresponding carbon signal at 74.4 ppm. nih.gov Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of the compounds, which aids in their identification. frontiersin.orgmarinelipids.ca Infrared (IR) spectroscopy is also used to identify functional groups present in the molecule.
Table 1: Spectroscopic Data for a Representative Methoxyalkanoic Acid Derivative
| Technique | Description | Reference |
| 1H-NMR | Used to determine the proton environment in the molecule. | nih.gov |
| 13C-NMR | Provides information about the carbon skeleton. | nih.gov |
| COSY | Identifies proton-proton couplings. | nih.gov |
| HSQC | Correlates protons to their directly attached carbons. | nih.gov |
| HMBC | Shows long-range proton-carbon correlations. | nih.gov |
| GC-MS | Separates compounds and provides mass-to-charge ratio. | frontiersin.orgmarinelipids.ca |
| IR | Identifies functional groups. | acs.org |
Regioselective Methoxylation of Fatty Acid Chains (e.g., Alpha-Methoxylation)
Regioselective methoxylation allows for the introduction of a methoxy group at a specific position on the fatty acid chain. Alpha-methoxylation, the placement of a methoxy group at the C-2 position, is a common example.
One synthetic route to α-methoxy fatty acids starts with an aldehyde precursor. researchgate.net The aldehyde is first converted to a cyanohydrin by reaction with a cyanide source, such as trimethylsilyl (B98337) cyanide. researchgate.netncert.nic.in This reaction is often catalyzed by a base. ncert.nic.in The resulting cyanohydrin is a useful synthetic intermediate. ncert.nic.in Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by methoxylation of the adjacent hydroxyl group, yields the α-methoxy fatty acid. For example, 2-methoxyoctanoic acid was synthesized from heptaldehyde through a 2-trimethylsilyloxyoctanonitrile intermediate. researchgate.net
Another strategy involves the double methylation of hydroxylated fatty acid precursors. aocs.org In this method, a fatty acid containing a hydroxyl group is treated with a methylating agent. This process can simultaneously methylate both the hydroxyl group and the carboxylic acid group, forming a methoxy ester. aocs.org Reagents like diazomethane (B1218177) or dimethyl sulfate (B86663) in a basic medium can be used for this purpose. aocs.org For instance, the hydroxyl groups of 2-hydroxy fatty acids have been methylated concurrently with the esterification of the carboxylic acid. aocs.org
Emerging Approaches in Enzymatic and Chemo-Enzymatic Synthesis
Recent advancements have focused on the use of enzymes, either alone or in combination with chemical steps, to achieve more efficient and stereoselective syntheses of methoxy fatty acid derivatives.
Enzymes, particularly lipases, are widely used for the derivatization of carboxylic acids due to their high selectivity and mild reaction conditions. barc.gov.in Lipases can catalyze esterification, amidation, and other transformations of the carboxylic acid group. barc.gov.in For example, porcine pancreatic lipase (B570770) (PPL) has been used in enantioselective reactions to synthesize various bioactive molecules. barc.gov.in Carboxylic acid reductases (CARs) represent another class of enzymes that can convert carboxylic acids to aldehydes, which can then be further modified. nih.gov
Table 2: Enzymes Used in Carboxylic Acid Derivatization
| Enzyme | Reaction Catalyzed | Application Example | Reference |
| Lipase | Esterification, Acylation | Kinetic resolution of alcohols, synthesis of esters. | barc.gov.inresearchgate.net |
| Carboxylic Acid Reductase (CAR) | Reduction of carboxylic acids to aldehydes | Enzymatic aldehyde synthesis. | nih.gov |
| Aldehyde Oxidoreductase (AOR) | Reversible oxidation of aldehydes to carboxylic acids | Broad substrate spectrum including aliphatic and aromatic aldehydes. | nih.gov |
| Tyrosinase | Hydroxylation | Regioselective hydroxylation of L-tyrosine. | mdpi.com |
Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to achieve high stereocontrol in the synthesis of complex molecules. researchgate.net This integrated approach allows for the creation of specific stereoisomers that might be difficult to obtain through purely chemical or enzymatic routes. A common strategy involves using an enzyme for a key stereoselective step, such as a lipase-catalyzed kinetic resolution of a racemic alcohol, followed by chemical transformations to complete the synthesis. researchgate.net This approach has been successfully applied to the synthesis of both enantiomers of trans-3-hydroxypipecolic acid, where a lipase from Candida antarctica was used for the resolution of a racemic alcohol intermediate. researchgate.net The integration of biocatalysis can lead to more efficient and environmentally friendly synthetic routes. beilstein-journals.org
Sustainable Synthesis Routes for Methoxy-Functionalized Lipid Structures
The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern green chemistry. raijmr.commdpi.com This is particularly relevant in the synthesis of specialized lipid structures, such as 7-methoxyheptanoic acid and other methoxy-functionalized lipids, which have applications in various industrial and research fields. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting a shift towards greener alternatives that utilize renewable feedstocks, enzymatic catalysts, and safer solvents like water. mdpi.comacs.org
Biocatalysis, employing enzymes like lipases, represents another major pillar of sustainable synthesis for functionalized lipids. wur.nlmdpi.com Lipases, which naturally hydrolyze ester bonds, can be used to catalyze esterification in non-aqueous environments, enabling the synthesis of specialty polymers and functionalized lipids under mild conditions. wur.nlcsic.es This avoids the high temperatures and toxic metal catalysts associated with conventional methods. wur.nl For instance, the lipase B from Candida antarctica (often immobilized as Novozym 435) is a widely used biocatalyst for producing polyesters and polyester (B1180765) amides from biomass-derived monomers. mdpi.comcsic.es Enzymatic cascades have also been engineered to convert fatty acids into other functional molecules, such as amines, showcasing the potential for creating complex lipid derivatives from simple precursors in one-pot reactions. nih.gov
Table 1: Comparison of Sustainable Synthesis Strategies for Functionalized Lipids
| Strategy | Key Reagent/Catalyst | Substrate Examples | Key Advantages | Research Findings |
|---|---|---|---|---|
| Green Methylation | Dimethyl Carbonate (DMC), Zeolite | Soybean Oil, Triglycerides | Low toxicity, biodegradable reagent, valuable by-products (e.g., glycerol (B35011) carbonate). researchgate.netnih.govrepec.org | Achieved 95.8% triglyceride conversion with potassium methoxide catalyst; effective in pyrolytic methylation and supercritical fluid reactions. repec.orgscispace.com |
| Biocatalysis | Immobilized Lipases (e.g., Novozym 435) | Hydroxy fatty acids, Biomass-derived monomers | Mild reaction conditions, high selectivity, avoids toxic metal catalysts, can use renewable feedstocks. wur.nlmdpi.comcsic.es | Successfully used for synthesis of polyesters, polyester amides, and estolides from bio-based monomers. wur.nlmdpi.com |
| Engineered Biocatalytic Cascades | Di-domain fusion biocatalysts (e.g., Transaminase/Thioester reductase) | Fatty acids (e.g., C12 FA) | One-pot conversion of fatty acids to other functional groups (e.g., amines), high efficiency. nih.gov | Demonstrated successful one-pot conversion of C12 fatty acid to C12 fatty amine. nih.gov |
Biochemical and Metabolic Investigations of Methoxyheptanoic Acid Analogues
Biosynthesis of Methoxy-Functionalized Biopolymers
The microbial synthesis of biopolymers, particularly poly(3-hydroxyalkanoates) (PHAs), has garnered significant attention as a sustainable alternative to conventional plastics. These polyesters are produced by a variety of microorganisms as intracellular carbon and energy storage materials. researchgate.net The versatility of these biopolymers can be expanded by incorporating functional groups into their side chains, leading to materials with tailored properties.
Microbial Production of Poly(3-hydroxyalkanoates) Containing Methoxy (B1213986) Groups (e.g., 3-Hydroxy-7-Methoxyheptanoate)
The production of PHAs containing methoxy groups has been demonstrated in bacteria such as Pseudomonas oleovorans. This bacterium, when provided with specific alkoxyalkanoic acids as carbon sources, can synthesize PHAs with corresponding methoxy-functionalized side chains. For instance, when cultured on 11-methoxyundecanoic acid, P. oleovorans has been shown to produce a copolyester that includes 3-hydroxy-7-methoxyheptanoate as one of its monomeric units. This demonstrates the capability of the bacterium's enzymatic machinery to process fatty acids with ether functionalities.
The general structure of the resulting PHA is a polyester (B1180765) chain where the repeating units are 3-hydroxyalkanoates with side chains of varying lengths and functionalities, dictated by the substrate provided.
Substrate Specificity of Microorganisms (e.g., Pseudomonas oleovorans) in Utilizing Alkoxyalkanoic Acids
Pseudomonas oleovorans is well-known for its ability to produce medium-chain-length PHAs (mcl-PHAs) from various n-alkanoic acids. nih.gov Its enzymatic machinery, particularly the PHA synthase, exhibits a degree of flexibility that allows for the incorporation of monomers derived from functionalized fatty acids, including those with alkoxy groups. The metabolism of these substrates typically involves the β-oxidation pathway, which generates intermediates that are then channeled into PHA synthesis.
The specificity of the enzymes involved in the uptake and metabolism of these alkoxyalkanoic acids plays a crucial role in the composition of the resulting biopolymer. While the bacterium can utilize a range of straight-chain alkanoic acids, its ability to process functionalized substrates like 7-methoxyheptanoic acid opens up possibilities for creating novel biopolymers. The position of the methoxy group along the fatty acid chain can influence the efficiency of its conversion into PHA monomers.
Table 1: Substrate Utilization by Pseudomonas oleovorans for PHA Production
| Substrate | Major Monomer Unit in PHA | Reference |
|---|---|---|
| Octanoic Acid | 3-Hydroxyoctanoate | nih.gov |
| Nonanoic Acid | 3-Hydroxynonanoate | bmrb.io |
| 11-Methoxyundecanoic Acid | 3-Hydroxy-7-methoxyheptanoate |
Impact of Alkoxy Group Incorporation on Biopolymer Properties
The introduction of alkoxy groups, such as the methoxy group in this compound-derived monomers, into the side chains of PHAs can significantly alter the physicochemical properties of the resulting biopolymer. The presence of the ether linkage can influence the polymer's crystallinity, thermal stability, and mechanical properties.
Generally, the incorporation of functional groups can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and melting temperature. This can result in a more amorphous and flexible material compared to PHAs with simple alkyl side chains. The polarity introduced by the ether group can also affect the surface properties of the biopolymer, potentially influencing its biodegradability and biocompatibility. Furthermore, the presence of ether linkages in the polymer backbone has been shown to affect thermal stability. cdnsciencepub.com
Table 2: Potential Effects of Methoxy Group Incorporation on PHA Properties
| Property | Expected Impact | Rationale |
|---|---|---|
| Crystallinity | Decrease | Disruption of polymer chain packing |
| Melting Temperature (Tm) | Decrease | Reduced crystallinity |
| Glass Transition Temperature (Tg) | May be altered | Changes in chain flexibility |
| Mechanical Strength | May be altered | Dependent on changes in crystallinity and intermolecular forces |
| Thermal Stability | May be altered | Ether linkages can have different thermal degradation behavior |
Role in Fatty Acid Metabolism and Pathways
The metabolic fate of methoxy-substituted fatty acids within microbial cells is a key area of investigation for understanding their potential as building blocks for novel bioproducts. This involves elucidating how these functionalized molecules are integrated into the cell's existing metabolic networks.
Integration of Methoxy-Substituted Fatty Acids into Cellular Lipid Pools
While the incorporation of methoxy-substituted fatty acids into PHAs has been demonstrated, their integration into other cellular lipid pools, such as membrane phospholipids (B1166683), is less understood. Fatty acids taken up by bacteria can be activated to their coenzyme A (CoA) thioesters and then either enter the β-oxidation pathway for energy generation or be utilized for the synthesis of complex lipids. nih.gov The enzymatic machinery responsible for phospholipid biosynthesis would need to recognize and utilize methoxy-functionalized acyl-CoA molecules.
The structural similarity of this compound to natural fatty acids suggests that it could potentially be incorporated into membrane lipids. However, the presence of the methoxy group might influence the activity of the enzymes involved in this process. The incorporation of such non-natural fatty acids could alter the physical properties of the cell membrane, such as fluidity and permeability.
Investigating Engineered Metabolic Pathways for Novel Fatty Acid Production
The de novo biosynthesis of methoxy-substituted fatty acids in microorganisms represents a significant challenge in metabolic engineering. Standard fatty acid biosynthesis pathways produce straight-chain, saturated, and unsaturated fatty acids. nih.gov The introduction of a methoxy group would require the engineering of novel enzymatic activities into a host organism.
Metabolic engineering strategies could involve the introduction of heterologous enzymes capable of methylating a hydroxyl group on a fatty acid precursor or an enzyme that can introduce a methoxy group through a different mechanism. rsc.orgrsc.org The identification and characterization of such enzymes from natural sources or their creation through protein engineering are critical steps. Furthermore, the engineered pathway would need to be optimized to ensure a sufficient supply of precursors and cofactors and to avoid the accumulation of toxic intermediates. The development of such engineered pathways could enable the sustainable production of this compound and other valuable methoxy-functionalized chemicals from simple carbon sources like glucose. nih.govsemanticscholar.org
Comparative Analysis of Natural versus Synthetic Methoxyalkanoic Acid Metabolites
The metabolic fate of fatty acids is significantly influenced by their chemical structure. In nature, fatty acids are typically metabolized through pathways such as β-oxidation. However, synthetic modifications, particularly at the alpha-carbon (α-carbon), can drastically alter these metabolic routes. The introduction of a methoxy group at the α-position is a key synthetic strategy employed to block β-oxidation. nih.gov This blockage is presumed to increase the intracellular half-life of the fatty acid, potentially enhancing its biological effects as it has more time to exert its activity. nih.gov
While natural fatty acids are readily broken down, their synthetic α-methoxylated counterparts resist this primary catabolic pathway. Consequently, these modified compounds may be shunted into alternative metabolic routes, such as ω-oxidation. Although the biological activities of natural and synthetic methoxyalkanoic acids have been compared, detailed comparative studies specifically identifying and quantifying the end-metabolites of each class are not extensively documented in current research. The primary distinction lies in the metabolic stability conferred by synthetic α-methoxylation, which prevents breakdown via β-oxidation and prolongs the compound's presence within the cell. nih.gov
Mechanistic Studies of Bioactivity
Antimicrobial Effects of Alpha-Methoxylated Fatty Acids
Alpha-methoxylated fatty acids, a class of compounds found in marine sponges and also produced synthetically, have demonstrated notable antimicrobial properties. nih.gov Research has explored their efficacy against a range of pathogenic microbes, including mycobacteria and opportunistic fungi. nih.gov
The effectiveness of fatty acids against mycobacteria is closely linked to their chemical structure. Key structural determinants of activity include hydrocarbon chain length, degree of unsaturation, and the presence of functional groups. nih.gov Studies on long-chain fatty acids have shown that their bactericidal effect on mycobacteria is related to chain length, with myristic acid (C14:0) exhibiting the strongest activity among saturated fatty acids. nih.gov Fatty acids with longer or shorter chains are typically less active. nih.gov
Unsaturation also plays a critical role; the lethal effect increases with the number of double bonds. nih.gov For instance, the activity follows the order of C18:3 > C18:2 > C18:1. nih.gov The presence of an α-hydroxy group can also influence this activity. nih.gov Synthetic modifications, such as the introduction of a methoxy group at the alpha position, have been investigated to enhance this inherent mycobactericidal potential. A series of synthetic saturated 2-methoxylated fatty acids with chain lengths from 8 to 14 carbons all displayed some level of inhibition against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 μg/ml. nih.gov This indicates that the α-methoxy modification is compatible with, and may be used to modulate, the antimycobacterial action inherent in the fatty acid structure. Furthermore, the carboxyl group is essential for this activity, as esterification completely abolishes the bactericidal effect. nih.gov
Alpha-methoxylated fatty acids have shown significant fungitoxic activity against several opportunistic human pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus niger. nih.gov The introduction of an α-methoxy group to a fatty acid backbone generally enhances its antifungal properties compared to the parent compound. nih.gov For example, (±)-2-methoxy-4-thiatetradecanoic acid displayed significantly higher antifungal activity against these three fungal strains when compared with the non-methoxylated 4-thiatetradecanoic acid. nih.gov
The degree of effectiveness can vary depending on the specific fungal species and the exact chemical structure of the fatty acid analogue. nih.gov In some cases, α-hydroxylation has been shown to be even more effective than α-methoxylation against certain fungi, such as C. neoformans. nih.gov
| Compound | C. albicans (ATCC 60193) MIC (mM) | C. neoformans (ATCC 66031) MIC (mM) | A. niger (ATCC 16404) MIC (mM) |
|---|---|---|---|
| 4-Thiatetradecanoic acid | 12.7 | 4.8 | 5.0 |
| (±)-2-Hydroxy-4-thiatetradecanoic acid | 1.0 | 0.17 | 5.5 |
| (±)-2-Methoxy-4-thiatetradecanoic acid | 1.2 | 1.24 | 0.8 |
Data sourced from research on α-methoxy and α-hydroxyl substituted 4-thiatetradecanoic acids. nih.gov
The antimicrobial activity of fatty acids, including α-methoxylated analogues, is attributed to several mechanisms of action, primarily centered on the disruption of the microbial cell membrane and the inhibition of essential enzymes. nih.govnih.gov The amphipathic nature of these molecules allows them to insert into the lipid bilayer of fungal and bacterial cell membranes. nih.gov This incorporation can compromise membrane integrity, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis. nih.govnih.gov Studies on toxic fatty acids have demonstrated that they can cause rapid membrane depolarization and the release of solutes and low-molecular-weight proteins from the cell. nih.gov
Beyond direct membrane damage, enzyme inhibition is another critical mechanism. Alpha-methoxylated fatty acids have been shown to inhibit enzymes crucial for microbial survival. nih.gov For example, they can target enzymes involved in the fatty acid synthesis (FAS-II) pathway, which is essential in bacteria like M. tuberculosis. nih.gov This dual-action capability—disrupting physical structures and inhibiting vital metabolic processes—underpins their potent antimicrobial effects.
Interactions with Enzymatic Systems (e.g., Topoisomerase I, N-Myristoyltransferase)
Synthetic α-methoxylated fatty acids have been identified as potent inhibitors of DNA Topoisomerase IB from Leishmania donovani (LdTopIB), a key enzyme in the parasite responsible for visceral leishmaniasis. nih.govnih.gov Notably, these compounds show selectivity for the parasitic enzyme over its human homologue (hTopIB). nih.govnih.gov For example, several synthesized α-methoxylated fatty acids were able to inhibit LdTopIB at concentrations between 22 and 53 µM, while showing no effectiveness against hTopIB at concentrations up to 100 µM. nih.gov
The mechanism of inhibition appears to be distinct from that of established topoisomerase inhibitors like camptothecin. nih.govnih.gov The potency of inhibition by these fatty acids is influenced by the degree of unsaturation in the carbon chain. nih.govnih.gov
| Compound | LdTopIB EC₅₀ (µM) | hTopIB EC₅₀ (µM) |
|---|---|---|
| (5Z,9Z)-(±)-2-methoxy-5,9-eicosadienoic acid | 31 | >100 |
| (±)-2-methoxy-5,9-eicosadiynoic acid | 22 | >100 |
| (±)-2-methoxy-6-icosynoic acid | 53 | >100 |
Data from studies on synthetic marine α-methoxylated fatty acid analogues. nih.govnih.gov
N-Myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate (a C14:0 fatty acid) to the N-terminal glycine of a wide range of proteins, a process crucial for protein function and localization. nih.govnih.gov Studies have shown that synthetic fatty acid analogues with heteroatom substitutions, including oxygen, can serve as substrates for NMT. nih.gov This implies that NMT can recognize and transfer these modified fatty acids to proteins. nih.gov
The ability of NMT to utilize these analogues suggests that α-methoxylated fatty acids could potentially be incorporated into cellular proteins. Such incorporation could markedly alter the targeting and function of these acylproteins. nih.gov The enzyme appears to select its fatty acyl substrates based more on chain length than on hydrophobicity, allowing it to process these modified fatty acids. nih.gov This interaction represents a potential mechanism by which methoxylated fatty acids can interfere with cellular signaling pathways and protein functions that are dependent on N-myristoylation.
Lack of Specific Research on Cellular Responses to this compound in In Vitro Models
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific cellular responses to this compound in in vitro models. Extensive searches for biochemical and metabolic investigations into this particular methoxy-functionalized lipid have not yielded specific studies detailing its effects on cellular behavior, metabolic pathways, or mechanisms of action in controlled cell culture environments.
While the broader field of functionalized lipids is an active area of research, with studies exploring their applications in drug delivery and as reporter molecules, the specific analogue of this compound has not been a focus of published in vitro research. Consequently, there is no available data to populate a detailed analysis or data tables concerning its direct impact on cells. The scientific community has yet to publish findings on how this compound might influence cellular proliferation, apoptosis, gene expression, or other key cellular processes.
Further research is required to elucidate the potential biochemical and metabolic significance of this compound and to understand its interactions with cellular systems. Without dedicated in vitro studies, any discussion of its cellular responses would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Therefore, the section on "Cellular Responses to Methoxy-Functionalized Lipids in In Vitro Models" cannot be constructed with a focus on this compound due to the absence of relevant research findings.
Structural Elucidation and Characterization Methodologies in Methoxyheptanoic Acid Research
Advanced Spectroscopic Techniques
Spectroscopy is a cornerstone in the chemical analysis of 7-methoxyheptanoic acid, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the carbon-hydrogen framework of a molecule. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial arrangement of atoms.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in unique chemical environments would be expected. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-12 ppm, due to its deshielded nature.
The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at approximately 3.3 ppm. The methylene (B1212753) group adjacent to the methoxy group (-CH₂-O) is expected to resonate around 3.4 ppm as a triplet. The methylene group alpha to the carbonyl group of the carboxylic acid (O=C-CH₂-) would also appear as a triplet, typically around 2.3 ppm. The remaining methylene groups in the aliphatic chain would produce overlapping multiplets in the upfield region, generally between 1.3 and 1.7 ppm. msu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -O-CH ₃ | ~3.3 | Singlet |
| -CH ₂-O- | ~3.4 | Triplet |
| O=C-CH ₂- | ~2.3 | Triplet |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbon atom of the carbonyl group (-COOH) is the most deshielded and would appear furthest downfield, typically in the range of 175-185 ppm. libretexts.org
The carbon of the methoxy group (-OCH₃) would be found around 59 ppm. The carbon atom of the methylene group attached to the ether oxygen (C-7) would resonate at approximately 72 ppm. The carbon alpha to the carbonyl group (C-2) is expected around 34 ppm. The other four methylene carbons in the chain (C-3, C-4, C-5, and C-6) would have distinct signals in the range of 24-30 ppm. libretexts.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C =O (C-1) | 175 - 185 |
| -C H₂-O- (C-7) | ~72 |
| -O-C H₃ | ~59 |
| O=C-C H₂- (C-2) | ~34 |
| -C H₂- (C-3) | ~28 |
| -C H₂- (C-4) | ~25 |
| -C H₂- (C-5) | ~26 |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. orgchemboulder.compressbooks.pub The C=O stretching vibration of the carbonyl group in the carboxylic acid would result in a very strong and sharp peak around 1710 cm⁻¹. libretexts.org The C-O stretching of the ether linkage would be identified by a distinct band in the 1150-1085 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic methylene and methyl groups would appear as strong bands in the 2850-3000 cm⁻¹ range. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O Stretch | ~1710 | Strong, Sharp |
| Ether | C-O Stretch | 1085 - 1150 | Medium |
Note: Values represent typical ranges for the specified functional groups. orgchemboulder.comlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques are essential for separating components of a mixture, while mass spectrometry provides information about the mass and structure of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any potential impurities.
For GC-MS analysis, carboxylic acids are often derivatized, typically to their more volatile methyl esters (FAMEs), to improve their chromatographic behavior. researchgate.netnih.gov The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer.
In the mass spectrometer, the molecules are ionized, commonly by electron ionization (EI), which causes them to fragment in a reproducible manner. jeol.com The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). This fragmentation pattern serves as a "molecular fingerprint." The mass spectrum of the this compound derivative would be analyzed to confirm its molecular weight and structure by identifying characteristic fragment ions. The purity of the sample is determined by the relative area of the main peak in the gas chromatogram.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the structural elucidation of novel compounds, including functionalized fatty acids like this compound. This powerful analytical tool is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy, typically to within a few parts per million (ppm). This capability allows for the determination of the elemental composition of a molecule from its exact mass.
In the analysis of this compound, HRMS is instrumental in unequivocally confirming its molecular formula (C8H16O3). The theoretical exact mass of the neutral molecule is calculated by summing the masses of its constituent atoms using their most abundant isotopes. For instance, the theoretical monoisotopic mass of this compound can be calculated with high precision. When subjected to HRMS analysis, typically using techniques like electrospray ionization (ESI), the compound will be ionized, most commonly forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. The instrument then measures the m/z of this ion, and the resulting experimental value is compared to the theoretical calculation. A close match between the experimental and theoretical mass provides strong evidence for the compound's elemental composition.
Modern HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can generate mass spectra with high resolving power, allowing for the differentiation of ions with very similar nominal masses. This is particularly crucial in complex biological or synthetic samples where numerous compounds may be present. The accurate mass data obtained from HRMS can be used to distinguish between isobaric interferences, which have the same nominal mass but different elemental compositions.
A hypothetical HRMS analysis of this compound is presented in the table below, illustrating the process of accurate mass determination.
| Ion Species | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 161.1172 | 161.1175 | 1.86 | C8H17O3 |
| [M+Na]⁺ | 183.0991 | 183.0994 | 1.64 | C8H16NaO3 |
| [M-H]⁻ | 159.1027 | 159.1024 | -1.88 | C8H15O3 |
This table represents hypothetical data for illustrative purposes.
The data in the table demonstrates how the measured m/z values from HRMS closely align with the calculated theoretical masses for different ionic species of this compound. The low parts-per-million (ppm) mass error provides a high degree of confidence in the assigned elemental composition, a critical step in the comprehensive characterization of the molecule.
Biopolymer and Supramolecular Assembly Characterization Techniques
Size Exclusion Chromatography (SEC) for Polymeric Material Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for the characterization of polymers. It separates molecules based on their hydrodynamic volume in solution. This method is particularly valuable for analyzing polymeric materials that could be synthesized using this compound as a monomer or a functional component.
In SEC, a solution of the polymer sample is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores of the gel, travel a shorter path and elute from the column first. Smaller molecules can diffuse into the pores, leading to a longer path and a later elution time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined.
For biopolymers or synthetic polymers incorporating this compound, SEC can provide crucial information about:
Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.
The data obtained from SEC is critical for understanding the physical and mechanical properties of the resulting polymeric material, as these are often directly related to the polymer's molecular weight and distribution. For instance, a polymer synthesized from a methoxy-functionalized fatty acid like this compound could be analyzed to ensure batch-to-batch consistency and to correlate its performance characteristics with its molecular architecture.
Below is an illustrative data table showcasing the kind of results that could be obtained from SEC analysis of a hypothetical polymer derived from this compound.
| Sample ID | Elution Volume (mL) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer Batch A | 15.2 | 12,500 | 15,200 | 1.22 |
| Polymer Batch B | 14.8 | 15,800 | 19,700 | 1.25 |
| Polymer Batch C | 15.5 | 11,300 | 13,500 | 1.19 |
This table represents hypothetical data for illustrative purposes.
Dynamic Light Scattering (DLS) for Analyzing Supramolecular Assemblies (e.g., Amphiphilic Macromolecules)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. scispace.compageplace.decooplassomption.com This method is particularly well-suited for characterizing supramolecular assemblies, such as micelles or vesicles, that can be formed by amphiphilic macromolecules. researchgate.netresearchgate.net Amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-fearing) regions, can self-assemble in aqueous environments to form organized structures. A molecule like this compound, with its polar carboxylic acid head and nonpolar methoxy-alkyl tail, exhibits amphiphilic character and could be a building block for such macromolecules.
In a DLS experiment, a laser beam is directed through the sample, and the light scattered by the particles is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these intensity fluctuations using an autocorrelator, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles.
For supramolecular assemblies formed from macromolecules containing this compound, DLS can provide valuable insights into:
Average particle size: The mean hydrodynamic radius of the assemblies.
Size distribution: Information on the homogeneity of the particle population (monomodal, bimodal, etc.).
Polydispersity Index (PDI): A measure of the width of the size distribution.
Aggregation behavior: DLS can be used to monitor changes in particle size over time or in response to stimuli such as changes in temperature, pH, or concentration.
The table below presents hypothetical DLS data for supramolecular assemblies formed from an amphiphilic macromolecule incorporating this compound.
| Sample Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| pH 7.4, 25°C | 120.5 | 0.15 |
| pH 5.0, 25°C | 185.2 | 0.28 |
| pH 7.4, 37°C | 122.1 | 0.16 |
This table represents hypothetical data for illustrative purposes.
This data illustrates how DLS can be used to assess the stability and responsiveness of supramolecular assemblies under different environmental conditions. For example, a change in pH might induce aggregation, as indicated by an increase in the Z-average diameter and PDI.
Derivatization and Functionalization for Advanced Materials and Probes
The incorporation of 7-Methoxyheptanoic Acid into polymeric structures allows for the fine-tuning of material properties, leading to the development of sophisticated amphiphilic macromolecules with potential applications in various fields, including biomedicine.
Incorporation of Methoxyalkanoic Acid Chains into Polymeric Backbones
The synthesis of amphiphilic macromolecules often involves the grafting of hydrophobic side chains onto a hydrophilic polymer backbone. While direct studies detailing the incorporation of this compound are not extensively documented in publicly available literature, the general principles of polymer modification suggest that it can be readily incorporated. Standard esterification or amidation reactions could be employed to attach the heptanoic acid chain to polymers possessing hydroxyl or amine functional groups, respectively. For instance, a hydrophilic backbone such as polyethylene (B3416737) glycol (PEG) or poly(acrylic acid) could be functionalized with this compound to create an amphiphilic graft copolymer. The methoxy (B1213986) group at the terminus of the alkyl chain would impart a degree of hydrophilicity to the otherwise hydrophobic tail, influencing the self-assembly behavior of the resulting macromolecule.
| Polymer Backbone | Functional Group for Grafting | Potential Reaction | Resulting Linkage |
| Polyethylene glycol (PEG) | Hydroxyl (-OH) | Esterification | Ester (-COO-) |
| Poly(acrylic acid) (PAA) | Carboxylic acid (-COOH) | Esterification (with a diol linker) | Ester (-COO-) |
| Poly(ethylene imine) (PEI) | Amine (-NH2) | Amidation | Amide (-CONH-) |
Interactive Data Table: This table outlines potential strategies for incorporating this compound into common polymeric backbones.
Structure-Activity Relationship Studies of Modified Polymers
The relationship between the chemical structure of a polymer and its functional properties is a cornerstone of materials science. For polymers modified with this compound, the length of the seven-carbon chain and the terminal methoxy group would be expected to significantly influence their physicochemical properties. The hydrophobic nature of the heptyl chain would drive the self-assembly of these polymers in aqueous environments, leading to the formation of micelles or nanoparticles. The terminal methoxy group, being polar, could influence the interfacial properties of these assemblies, potentially affecting their stability, drug-loading capacity, and interaction with biological membranes.
Systematic studies involving the synthesis of a series of polymers with varying lengths of methoxyalkanoic acid side chains would be necessary to fully elucidate these structure-activity relationships. By comparing the properties of polymers functionalized with, for example, 5-methoxypentanoic acid, this compound, and 9-methoxynonanoic acid, researchers could determine how chain length impacts critical parameters such as critical micelle concentration (CMC), particle size, and drug release kinetics.
Methoxyheptanoic Acid as a Building Block in Complex Natural Product Synthesis
Nature has long utilized unique fatty acid derivatives in the construction of complex and biologically active molecules. Evidence suggests that methoxy-functionalized fatty acids, such as this compound, play a role in the biosynthesis of certain secondary metabolites, particularly in cyanobacteria.
Role in Non-Ribosomal Peptide Synthesis (e.g., Cyanobacterial Metabolites)
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to produce a wide array of bioactive peptides. These enzymes are known for their ability to incorporate non-proteinogenic amino acids and other unusual building blocks, including fatty acids. While the direct incorporation of this compound by an NRPS adenylation (A) domain has not been definitively characterized in all cases, the structural analysis of certain cyanobacterial metabolites points to its presence. For instance, some cyclic depsipeptides isolated from cyanobacteria feature a unique fatty acid side chain. The biosynthesis of these molecules is thought to involve the activation of the fatty acid by an A-domain and its subsequent tethering to a peptidyl carrier protein (PCP) domain before being incorporated into the growing peptide chain. The presence of a methoxy group suggests the action of a methyltransferase enzyme at some stage of the biosynthetic pathway, either before or after the incorporation of the heptanoic acid precursor.
Synthesis of Analogs for Structure-Function Elucidation
To understand the precise role of the this compound moiety in the biological activity of a natural product, synthetic chemists often create analogs with modifications to this part of the molecule. By synthesizing analogs where the methoxy group is absent, moved to a different position, or replaced with another functional group, researchers can probe the importance of this feature for the molecule's interaction with its biological target. For example, if a natural product containing this compound exhibits potent cytotoxic activity, analogs could be synthesized to determine if the methoxy group is essential for this activity.
| Analog Modification | Rationale |
| Removal of the methoxy group | To assess the importance of the methoxy group for activity. |
| Shifting the position of the methoxy group | To determine if the specific location of the methoxy group is critical. |
| Replacing the methoxy group with other functional groups (e.g., -OH, -F) | To probe the electronic and steric requirements at this position. |
| Varying the length of the alkyl chain | To understand the influence of the hydrophobic tail length on activity. |
Interactive Data Table: This table illustrates potential analog designs for structure-function elucidation studies.
Development of Chemical Probes and Tracers
The unique structure of this compound also makes it a candidate for the development of chemical probes and tracers to study biological systems. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the molecule, researchers can track its distribution and metabolism in cells or whole organisms.
For example, a fluorescently labeled version of this compound could be used to visualize its uptake and localization within cells, providing insights into the transport and metabolism of fatty acids. Similarly, a radiolabeled version could be used in metabolic tracing studies to follow its incorporation into more complex molecules. While specific examples of probes derived directly from this compound are not widely reported, the general strategies for creating such tools are well-established in chemical biology. The carboxylic acid functionality provides a convenient handle for the attachment of reporter groups via standard coupling chemistries.
Based on a thorough review of the available scientific literature, there is no specific information detailing the use of this compound in isotopic labeling strategies for metabolic pathway elucidation or in the synthesis of bioconjugates for receptor binding studies. The concepts outlined in the requested sections are established methodologies in biochemistry and medicinal chemistry; however, their application to this particular compound, this compound, is not documented in the sources accessed.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "this compound" that adheres to the provided outline, as the specific research findings for this compound in these contexts are not available.
Current Challenges and Future Directions in Methoxyheptanoic Acid Research
Development of Highly Efficient and Stereoselective Synthesis Methods
A primary challenge in the study of 7-Methoxyheptanoic Acid and related methoxy-fatty acids is the development of efficient and precise synthesis methods. The introduction of a methoxy (B1213986) group at a specific position on a fatty acid chain requires carefully controlled chemical reactions.
A significant future direction is the development of stereoselective synthesis methods. Many biological systems are highly sensitive to the stereochemistry of molecules. Asymmetrical synthesis, which produces a specific stereoisomer, is crucial for understanding the structure-activity relationship of these compounds. Research into chiral catalysts and biocatalytic methods could provide pathways to producing enantiomerically pure methoxy-fatty acids. researchgate.net The challenges in microbial synthesis of fatty acid-derived chemicals include the toxicity of intermediates and the complexity of metabolic pathways. researchgate.netfrontiersin.org Overcoming these bottlenecks is essential for creating efficient cell factories for producing novel fatty acids.
Key Research Goals for Synthesis:
Establishing highly stereoselective methods to produce specific enantiomers.
Exploring enzymatic and microbial synthesis as greener and more specific alternatives to traditional chemical synthesis. nih.gov
Elucidation of Complete Metabolic Pathways Involving Methoxy-Fatty Acids
While the general pathways of fatty acid metabolism, such as beta-oxidation and synthesis, are well-understood, the specific metabolic fate of methoxy-substituted fatty acids remains largely unknown. nih.gov The presence of a methoxy group could significantly alter how the molecule is recognized by metabolic enzymes, potentially leading to unique breakdown products or incorporation into complex lipids.
A major challenge is the lack of dedicated studies tracing the metabolism of these compounds in living systems. It is unclear whether the methoxy group is stable or if it is removed during metabolism. The resulting metabolites could have their own distinct biological activities. Future research will need to employ techniques like isotope labeling to track the journey of this compound and its derivatives through cells and organisms. This will help to identify the enzymes involved and the ultimate fate of the carbon skeleton and the methoxy group. researchgate.net
Advanced Mechanistic Investigations into Biological Activities
Preliminary research on related methoxy-fatty acids has revealed potent biological activities, suggesting that this compound could also have significant effects. For example, (±)-2-methoxy-6-icosynoic acid has been shown to induce cell death in neuroblastoma and cervical cancer cell lines. nih.govnih.gov Interestingly, its non-methoxylated counterpart showed no such cytotoxic effects, highlighting the critical role of the methoxy group. nih.gov
The challenge now is to move beyond initial observations to detailed mechanistic studies. It is crucial to understand how these compounds exert their effects at a molecular level. Future investigations should focus on identifying the specific cellular proteins that interact with methoxy-fatty acids, the signaling pathways they activate or inhibit, and how they impact cellular processes like proliferation and apoptosis. nih.gov
| Compound | Cell Line | Biological Activity (EC50) | Source |
| (±)-2-methoxy-6-icosynoic acid | SH-SY5Y (neuroblastoma) | 23 ± 1 µM | nih.govnih.gov |
| (±)-2-methoxy-6-icosynoic acid | HeLa (cervical cancer) | 26 ± 1 µM | nih.govnih.gov |
| (22β,25R)-3β-Hydroxy-spirost-5-en-7-iminoxy-heptanoic acid | DU145 (prostate cancer) | Induces S phase arrest and apoptosis | nih.gov |
This table presents data on the biological activities of related methoxy and heptanoic acid compounds to highlight the potential areas for investigating this compound.
Exploration of Novel Biological Roles and Applications in Biotechnology
The unique properties imparted by the methoxy group could lead to novel applications for this compound in biotechnology and other industries. Fatty acids and their derivatives are already used in a wide range of products, including cosmetics, pharmaceuticals, and as precursors for biofuels. frontiersin.orgresearchgate.net
The exploration of these applications for methoxy-fatty acids is still in its infancy. One intriguing finding is that α-methoxylation can decrease the critical micelle concentration of a fatty acid, suggesting potential applications in drug delivery systems or as specialized surfactants. nih.govresearchgate.net Future research could explore the use of this compound as a building block for new polymers, as a signaling molecule in synthetic biology circuits, or for its potential antimicrobial or anti-inflammatory properties. ekb.eg Genetic engineering of plants and microorganisms also presents an opportunity to produce tailored fatty acids for specific industrial needs. nih.gov
Integration of Omics Data for Systems-Level Understanding
To gain a holistic understanding of the roles of this compound, it is essential to move beyond single-gene or single-pathway analyses. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein abundance), and lipidomics (lipid profiles)—provides a powerful systems-biology approach. nih.gov
This integrative analysis can reveal how cells and organisms respond to the presence of a methoxy-fatty acid on a global scale. For example, it can identify entire networks of genes and proteins that are altered, pointing to the compound's mode of action. nih.gov A significant challenge lies in the complexity of these large datasets and the development of sophisticated computational tools to analyze and integrate them effectively. pnnl.govmdpi.com
Future research will heavily rely on these systems-level approaches to:
Connect changes in gene expression with alterations in protein levels and lipid metabolism. nih.gov
Build predictive models of how this compound impacts cellular networks. youtube.com
Identify biomarkers of exposure or effect, and uncover novel functions that would be missed by more traditional, targeted research methods. nih.gov
By combining these advanced analytical techniques, researchers can build a comprehensive picture of the biological significance of this compound, paving the way for its potential use in medicine and biotechnology.
Q & A
Q. How can researchers align this compound studies with FAIR data principles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
